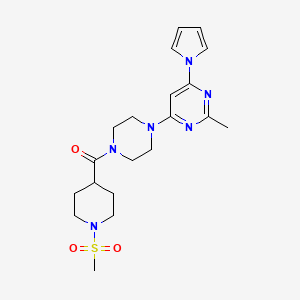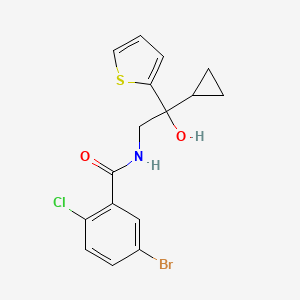![molecular formula C22H28N6OS B2544781 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034461-51-1](/img/structure/B2544781.png)
2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound has a complex structure with multiple rings, which could influence its reactivity and interactions with other molecules. The presence of nitrogen in the triazolo-pyrazine ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups, such as the isopropylthio group, the triazolo-pyrazine ring, or the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Potential as Insecticidal Agent
Research has demonstrated the synthesis of various heterocycles incorporating a thiadiazole moiety, which were evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds, including structures similar to the specified chemical, were synthesized using versatile precursors and assessed for their potential as insecticidal agents (Fadda et al., 2017). Additionally, the synthesis of bioactive sulfonamide thiazole derivatives was explored for their utility as potential insecticidal agents against the same pest, indicating a broader scope of research into heterocyclic compounds for agricultural applications (Soliman et al., 2020).
Antimicrobial Activity
A study on novel 1,2,4-triazoles and triazolo thiadiazoles highlighted their antimicrobial activity. These compounds, synthesized from precursors with similarities to the chemical , showed significant efficacy against various bacterial and fungal strains, emphasizing the compound's relevance in developing new antimicrobial agents (Abbady, 2014).
Novel Heterocyclic Compounds Synthesis
The chemical's structure has contributed to the synthesis of a wide array of heterocyclic compounds. This includes the development of pyrazolo and triazolo pyrimidines, which are of interest due to their diverse biological activities, including anticancer and antimicrobial properties (Riyadh et al., 2013). The creation of these compounds showcases the importance of such chemicals in the innovative synthesis of bioactive molecules.
Pharmaceutical Research
In pharmaceutical research, the compound's framework has been leveraged to explore potential antiasthma agents. By synthesizing derivatives like triazolo[1,5-c]pyrimidines, researchers have identified mediator release inhibitors, which could lead to new treatments for asthma and related respiratory conditions (Medwid et al., 1990).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6OS/c1-15(2)30-19-6-4-17(5-7-19)14-20(29)24-18-8-11-27(12-9-18)21-22-26-25-16(3)28(22)13-10-23-21/h4-7,10,13,15,18H,8-9,11-12,14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDMOZTJBPWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2544703.png)




![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)

![2-Benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)


![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2544720.png)